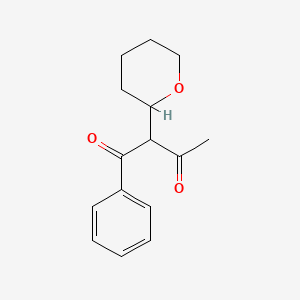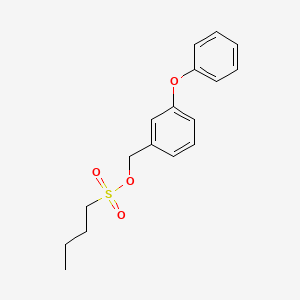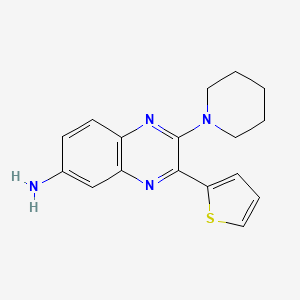
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a piperidine ring and a thiophene ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Core: Starting with a benzene-1,2-diamine and a 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of the Piperidine Ring: Reacting the quinoxaline core with piperidine under suitable conditions.
Attachment of the Thiophene Ring: Using a thiophene derivative to introduce the thiophene ring at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Inhibiting or Activating Pathways: Involved in cellular processes.
類似化合物との比較
Similar Compounds
2-(Piperidin-1-yl)quinoxaline: Lacks the thiophene ring.
3-(Thiophen-2-yl)quinoxaline: Lacks the piperidine ring.
6-Aminoquinoxaline: Lacks both the piperidine and thiophene rings.
Uniqueness
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine is unique due to the presence of both the piperidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
832081-92-2 |
|---|---|
分子式 |
C17H18N4S |
分子量 |
310.4 g/mol |
IUPAC名 |
2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-amine |
InChI |
InChI=1S/C17H18N4S/c18-12-6-7-13-14(11-12)19-16(15-5-4-10-22-15)17(20-13)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9,18H2 |
InChIキー |
AUHMRKDXVOGQFA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


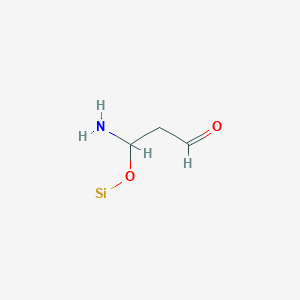
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
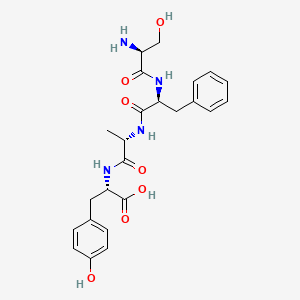
stannane](/img/structure/B14200014.png)
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
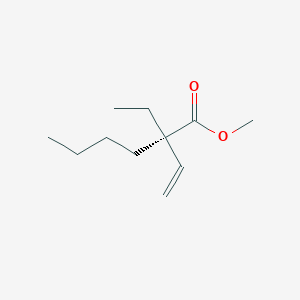
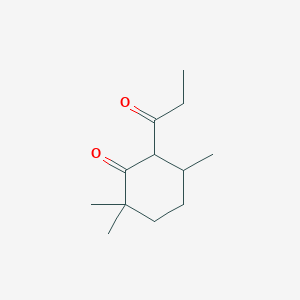
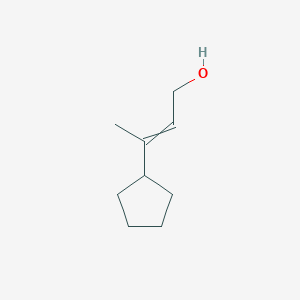
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
